

Application Notes and Protocols: Lsz-102 in Combination with Ribociclib

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lsz-102

Cat. No.: B608664

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

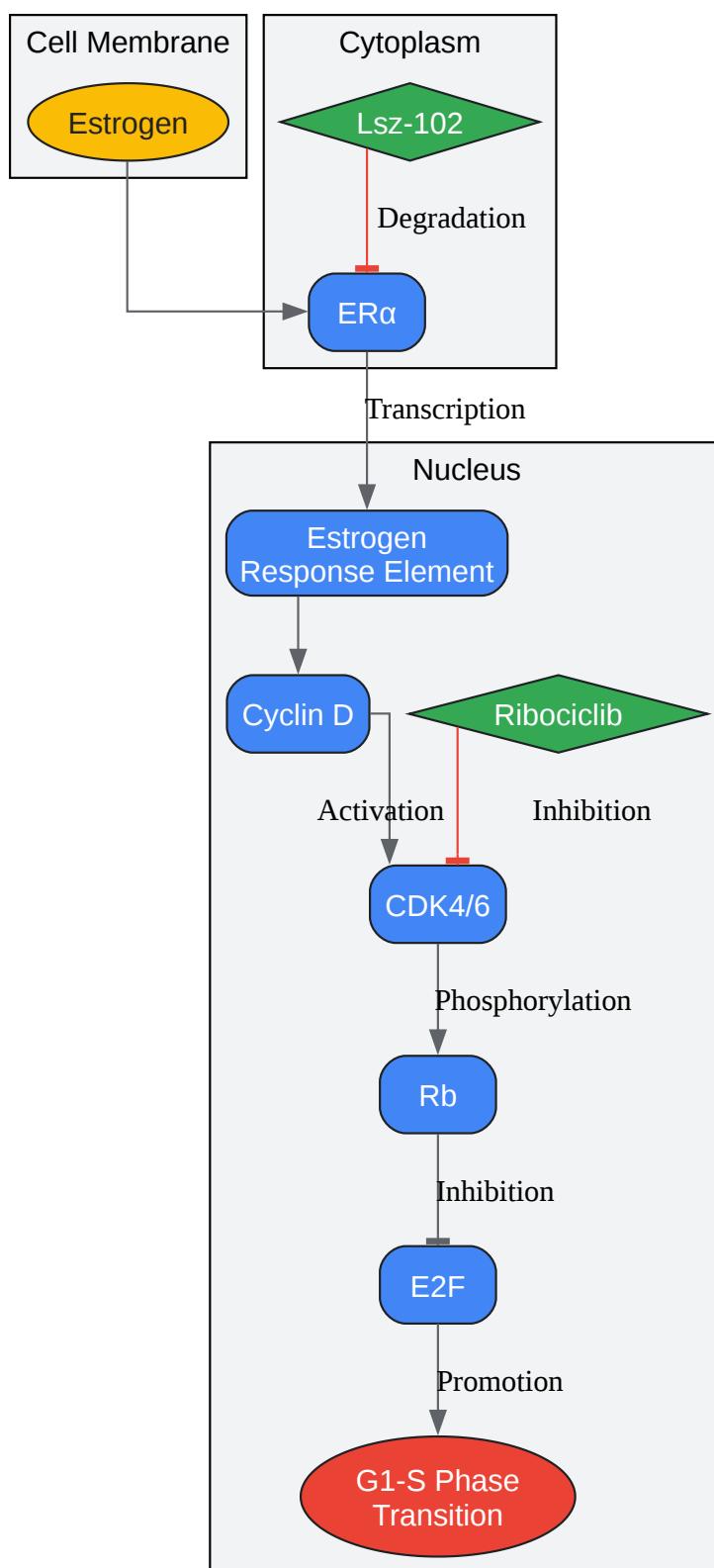
These application notes provide a comprehensive overview of the scientific rationale and methodologies for utilizing the selective estrogen receptor degrader (SERD), **Lsz-102**, in combination with the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, ribociclib. The information is intended to guide preclinical and clinical research in oncology, particularly in the context of estrogen receptor-positive (ER+) breast cancer.

Introduction

Endocrine therapies are a cornerstone in the treatment of ER+ breast cancer. However, resistance to these therapies, both de novo and acquired, remains a significant clinical challenge.^{[1][2]} **Lsz-102** is a potent, orally bioavailable SERD designed to overcome these limitations by binding to the estrogen receptor and inducing its degradation.^{[3][4]} This action prevents ER-mediated signaling and inhibits the growth of ER-expressing cancer cells.^[4]

Ribociclib is a selective inhibitor of CDK4 and CDK6, key proteins that regulate cell cycle progression.^{[5][6]} In ER+ breast cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is often dysregulated, leading to uncontrolled cell proliferation.^{[7][8]} By inhibiting CDK4/6, ribociclib prevents the phosphorylation of Rb, leading to a G1 phase cell cycle arrest and reduced cancer cell proliferation.^{[5][6]}

The combination of **Lsz-102** and ribociclib targets two critical pathways in ER+ breast cancer, offering a synergistic approach to overcoming endocrine resistance and improving therapeutic


outcomes.[9][10] Preclinical models have demonstrated the synergistic activity of this combination, forming the basis for clinical investigation.[9][11]

Mechanism of Action

The combination of **Lsz-102** and ribociclib leverages a dual-targeted approach to inhibit the growth of ER+ breast cancer cells.

- **Lsz-102:** As a SERD, **Lsz-102** binds to the estrogen receptor (ER α), inducing a conformational change that leads to its degradation.[2] This depletion of ER α protein effectively shuts down estrogen-dependent signaling pathways that drive tumor growth.[4] **Lsz-102** has shown activity against both wild-type and mutant forms of ER α , which are often implicated in acquired resistance to other endocrine therapies.[10]
- **Ribociclib:** This small molecule inhibitor specifically targets CDK4 and CDK6.[5][6] In ER+ breast cancer, the ER pathway often signals downstream to promote the expression of cyclin D, which then activates CDK4/6.[8] Activated CDK4/6 phosphorylates the retinoblastoma protein (Rb), releasing the E2F transcription factor and allowing the cell to progress from the G1 to the S phase of the cell cycle.[6][8] Ribociclib blocks this phosphorylation event, thereby inducing G1 cell cycle arrest.[5][12]

The synergistic effect of this combination arises from the simultaneous blockade of two key oncogenic drivers in ER+ breast cancer. **Lsz-102** removes the primary driver of proliferation (ER α), while ribociclib inhibits a crucial downstream signaling node that controls cell cycle progression.

[Click to download full resolution via product page](#)

Caption: Combined mechanism of action of **Lsz-102** and ribociclib.

Quantitative Data from Clinical Trials

The following data is summarized from a Phase I/Ib clinical trial (NCT02734615) evaluating **Lsz-102** alone and in combination with ribociclib or alpelisib in patients with ER+ breast cancer who had progressed on prior endocrine therapy.[10][13]

Table 1: Efficacy of **Lsz-102** Monotherapy vs. **Lsz-102** + Ribociclib Combination[9][13]

Endpoint	Lsz-102 Monotherapy (Arm A)	Lsz-102 + Ribociclib (Arm B)
Number of Patients	77	78
Objective Response Rate (ORR)	1.3%	16.9%
Clinical Benefit Rate (CBR)	7.8%	35.1%
Median Progression-Free Survival (PFS)	1.8 months	6.2 months

Table 2: Common Adverse Events (AEs) in the **Lsz-102** + Ribociclib Arm (Arm B)[9][13]

Adverse Event	Any Grade	Grade 3/4
Gastrointestinal Toxicities (Nausea, Vomiting, Diarrhea)	Most Frequent	-
Neutropenia	Reported	Reported
Leukopenia	Reported	Reported
Lymphopenia	Reported	Reported
Aspartate Aminotransferase (AST) Abnormalities	Reported	Reported

Note: Gastrointestinal toxicities were common across all arms of the study. Neutropenia and AST abnormalities were noted as likely driven by ribociclib.[9]

Experimental Protocols

The following are generalized protocols based on the methodologies typically employed in preclinical and clinical studies of combination therapies.

Objective: To determine the synergistic anti-proliferative effect of **Lsz-102** and ribociclib in ER+ breast cancer cell lines (e.g., MCF-7, T47D).

Materials:

- ER+ breast cancer cell lines
- Cell culture medium and supplements
- **Lsz-102** and ribociclib stock solutions
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

Protocol:

- Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare a dose-response matrix of **Lsz-102** and ribociclib, both as single agents and in combination.
- Treat the cells with the drug combinations for a specified period (e.g., 72 hours).
- Assess cell viability using a suitable assay.
- Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination.
- Use software such as CompuSyn to calculate the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Objective: To assess the effect of **Lsz-102** and ribociclib on the expression and phosphorylation of key proteins in the targeted signaling pathways.

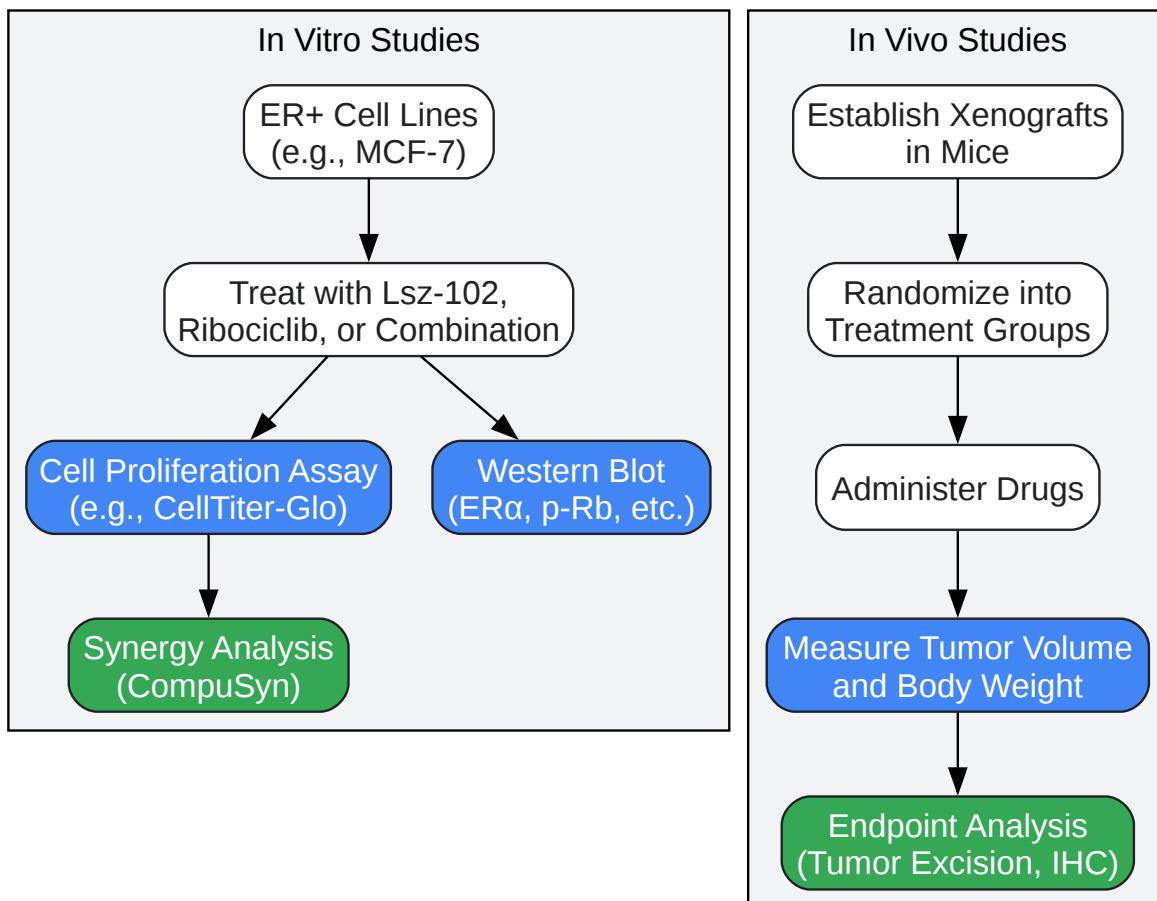
Materials:

- Treated cell lysates
- Protein electrophoresis and transfer equipment
- Primary antibodies (e.g., anti-ER α , anti-phospho-Rb, anti-total-Rb, anti-Cyclin D1)
- Secondary antibodies
- Chemiluminescent substrate and imaging system

Protocol:

- Treat cells with **Lsz-102**, ribociclib, or the combination for a specified time.
- Lyse the cells and quantify protein concentration.
- Separate proteins by SDS-PAGE and transfer them to a membrane.
- Probe the membrane with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect the signal using a chemiluminescent substrate and capture the image.
- Analyze band intensities to determine changes in protein levels.

Objective: To evaluate the anti-tumor efficacy of the **Lsz-102** and ribociclib combination in a mouse xenograft model of ER+ breast cancer.


Materials:

- Immunocompromised mice (e.g., nude or NSG)
- ER+ breast cancer cells (e.g., MCF-7)

- **Lsz-102** and ribociclib formulations for oral gavage
- Calipers for tumor measurement

Protocol:

- Implant ER+ breast cancer cells subcutaneously into the flank of the mice.
- When tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle, **Lsz-102** alone, ribociclib alone, **Lsz-102** + ribociclib).
- Administer drugs according to the specified dosing schedule.
- Measure tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

[Click to download full resolution via product page](#)

Caption: Preclinical experimental workflow for evaluating **Lsz-102** and ribociclib.

Clinical Trial Protocol Considerations

Based on the Phase I/Ib study (NCT02734615), the following considerations are relevant for designing clinical trials with **Lsz-102** and ribociclib:

- Patient Population: Adults with a confirmed diagnosis of advanced or metastatic ER+ breast cancer who have shown progression on or after endocrine therapy.[13][14]
- Dosing: The Phase I study explored various dose levels. For the combination arm, **Lsz-102** was administered at doses ranging from 200-600 mg once daily, and ribociclib at doses of 300-600 mg once daily (3 weeks on/1 week off) or 300-400 mg once daily (continuous).[13]

- Safety Monitoring: Close monitoring of gastrointestinal toxicities, neutropenia, and liver function is crucial.[9]
- Endpoints: Primary endpoints typically include safety, tolerability, and determination of the recommended Phase II dose. Secondary endpoints include ORR, CBR, PFS, and pharmacokinetic assessments.[14]

Conclusion

The combination of **Lsz-102** and ribociclib represents a promising therapeutic strategy for patients with ER+ breast cancer, particularly those who have developed resistance to standard endocrine therapies. The dual targeting of the ER and CDK4/6 pathways has a strong scientific rationale and has demonstrated encouraging clinical activity with a manageable safety profile. [11][13] The protocols and data presented here provide a framework for further research and development of this combination therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pnas.org](https://www.pnas.org) [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 7. scilit.com [scilit.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel SERD, LSZ102, shows promise for pretreated ER+ breast cancer | MDedge [mdedge.com]

- 10. aacrjournals.org [aacrjournals.org]
- 11. onclive.com [onclive.com]
- 12. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase I Study of LSZ102, an Oral Selective Estrogen Receptor Degrader, with or without Ribociclib or Alpelisib, in Patients with Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Lsz-102 in Combination with Ribociclib]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608664#how-to-use-lsz-102-in-combination-with-ribociclib>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com